Phenpromethamine hydrochloride
Overview
Description
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant of the phenethylamine group . It was previously marketed under the brand name Vonedrine . The medication is a stimulant and is banned by the World Anti-Doping Agency . It has been detected in dietary supplements starting in the 2010s .
Molecular Structure Analysis
Phenpromethamine hydrochloride has a molecular formula of C10H16ClN . Its average mass is 185.694 Da and its monoisotopic mass is 185.097122 Da .
Chemical Reactions Analysis
Phenpromethamine and its isomer, β-methylphenylethylamine (BMPEA), are known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) . This can interfere with the analysis of MA and AP .
Physical And Chemical Properties Analysis
Phenpromethamine hydrochloride has a molecular formula of C10H16ClN . Its average mass is 185.694 Da and its monoisotopic mass is 185.097122 Da .
Scientific Research Applications
Nasal Decongestant
- Application : Phenpromethamine was previously marketed as a nasal inhaler from 1943 through 1960 . It acted as a sympathomimetic nasal decongestant .
- Method : It was used as a nasal inhaler .
- Outcome : The medication provided relief from nasal congestion .
Dietary Supplement
- Application : Phenpromethamine has been detected in dietary supplements starting in the 2010s . It is used to increase energy, improve athletic performance, and for weight loss .
- Method : It is consumed orally as part of dietary supplements .
- Outcome : While it is claimed to increase energy and aid in weight loss, there is no good scientific evidence to support its use .
Analytical Reference Standard
- Application : Phenpromethamine is used as an analytical reference standard in forensic chemistry and toxicology .
- Method : It is used in laboratory settings to identify and quantify substances within a test sample .
- Outcome : It aids in the accurate identification and quantification of substances in forensic and toxicological analyses .
Stimulant
- Application : Phenpromethamine is a stimulant and is banned by the World Anti-Doping Agency . It is used by athletes for its stimulant effects to enhance performance .
- Method : It is consumed orally .
- Outcome : While it is claimed to enhance athletic performance, it is banned due to potential health risks .
Research Chemical
- Application : Phenpromethamine is used as a research chemical in scientific studies .
- Method : Its use in research varies depending on the specific study .
- Outcome : The outcomes depend on the specific research goals .
Forensic Analysis
- Application : Phenpromethamine can be used in forensic analysis to detect its presence in biological samples .
- Method : It is used in laboratory settings to identify and quantify substances within a test sample .
- Outcome : It aids in the accurate identification and quantification of substances in forensic analyses .
properties
IUPAC Name |
N-methyl-2-phenylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHDRLTXPGYYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975089 | |
Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenpromethamine hydrochloride | |
CAS RN |
5969-39-1, 93-88-9 | |
Record name | Phenpromethamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(2-phenylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENPROMETHAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91L40I3N18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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